Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- is a synthetic organic compound characterized by the presence of a urea moiety substituted with a p-chlorophenyl group, a dodecyl chain, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- typically involves the reaction of p-chlorophenyl isocyanate with a dodecylamine derivative in the presence of a methoxy group. The reaction is carried out under controlled conditions, often involving solvents such as dichloromethane or toluene, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or dodecyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Monuron: A similar compound with a p-chlorophenyl group, used as a herbicide.
Chlorotoluron: Another herbicide with a similar structure, containing a p-chlorophenyl group and a urea moiety.
Uniqueness
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- is unique due to the presence of the dodecyl chain and methoxy group, which confer distinct chemical and physical properties. These structural features may enhance its solubility, stability, and biological activity compared to other similar compounds.
Properties
CAS No. |
1576-27-8 |
---|---|
Molecular Formula |
C20H33ClN2O2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-dodecyl-1-methoxyurea |
InChI |
InChI=1S/C20H33ClN2O2/c1-3-4-5-6-7-8-9-10-11-12-17-23(25-2)20(24)22-19-15-13-18(21)14-16-19/h13-16H,3-12,17H2,1-2H3,(H,22,24) |
InChI Key |
AFSPTODSRDEZEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C(=O)NC1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.